4-Benzoyl-3-hydroxyphenyl methacrylate

Catalog No.
S1891856
CAS No.
2035-72-5
M.F
C17H14O4
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzoyl-3-hydroxyphenyl methacrylate

CAS Number

2035-72-5

Product Name

4-Benzoyl-3-hydroxyphenyl methacrylate

IUPAC Name

(4-benzoyl-3-hydroxyphenyl) 2-methylprop-2-enoate

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-11(2)17(20)21-13-8-9-14(15(18)10-13)16(19)12-6-4-3-5-7-12/h3-10,18H,1H2,2H3

InChI Key

IMNBHNRXUAJVQE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Canonical SMILES

CC(=C)C(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

4-Benzoyl-3-hydroxyphenyl methacrylate (4-BHPM) is a chemical compound belonging to the class of methacrylates. These are organic compounds derived from methacrylic acid and are known for their adhesive and polymerization properties []. Scientific research on 4-BHPM explores these properties in various contexts.

Potential Uses in Photoresists

One area of research investigates 4-BHPM as a component in photoresists. Photoresists are light-sensitive materials used in microfabrication to create patterned layers on surfaces. When exposed to specific wavelengths of light, the chemical structure of the photoresist changes, affecting its solubility in a developer solution []. This property allows for the creation of micro- and nanostructures on various substrates.

Studies have examined 4-BHPM's potential for use in positive photoresists. These photoresists become more soluble upon light exposure, allowing for the desired pattern to remain. Researchers have investigated incorporating 4-BHPM into photoresist formulations to achieve specific properties, such as improved resolution or etching resistance [].

4-Benzoyl-3-hydroxyphenyl methacrylate is an organic compound with the molecular formula C17H14O4 and a molecular weight of approximately 282.296 g/mol. It is classified as a methacrylate ester and is characterized by its benzoyl and hydroxyphenyl functional groups. This compound is known for its role in polymer chemistry, particularly in the synthesis of copolymers due to its ability to participate in radical polymerization reactions. The compound has a LogP value of 3.72, indicating moderate lipophilicity, which may influence its biological activity and applications in pharmaceuticals and materials science .

Typical of methacrylates, including:

  • Radical Polymerization: The compound can polymerize in the presence of radical initiators to form poly(methacrylate) materials, which are utilized in coatings, adhesives, and various polymeric applications.
  • Esterification: It can react with alcohols to form esters, which may modify its properties for specific applications.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and phenolic compounds .

The synthesis of 4-benzoyl-3-hydroxyphenyl methacrylate typically involves the following methods:

  • Esterification Reaction: The reaction between 4-benzoyl-3-hydroxyphenol and methacrylic acid in the presence of a catalyst (such as sulfuric acid) can yield the desired methacrylate.
  • Radical Polymerization: This method involves using radical initiators to promote the polymerization of the compound into larger polymer chains, which can be tailored for specific applications.
  • Coupling Reactions: Utilizing coupling agents to link this compound with other functional groups or polymers to enhance its properties for specialized applications .

4-Benzoyl-3-hydroxyphenyl methacrylate has several notable applications:

  • Polymer Chemistry: Used as a monomer in copolymerization processes to create advanced materials with tailored properties.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
  • Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) for the analysis and separation of compounds due to its unique chemical properties .

Interaction studies involving 4-benzoyl-3-hydroxyphenyl methacrylate primarily focus on its reactivity with various initiators and other monomers during polymerization. Its interactions with radical initiators are crucial for understanding its polymerization kinetics and mechanisms. Additionally, studies examining its compatibility with other pharmaceutical compounds are essential for assessing its potential use in drug formulations .

Several compounds share structural similarities with 4-benzoyl-3-hydroxyphenyl methacrylate. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Hydroxyphenyl methacrylateC10H10O3Lacks a benzoyl group; simpler structure
Benzyl methacrylateC10H10O2Contains only one aromatic ring; used in similar polymer applications
2-Hydroxyethyl methacrylateC6H10O3Contains an ethylene glycol moiety; used extensively in hydrogels

4-Benzoyl-3-hydroxyphenyl methacrylate stands out due to its dual functionality as both a benzoyl and hydroxy group-containing compound, making it versatile for both polymer synthesis and potential biological applications .

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2035-72-5

Wikipedia

4-Benzoyl-3-hydroxyphenyl methacrylate

Dates

Modify: 2023-08-16

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